2-(4-Methoxyphenyl)-1,3,2-dioxaborolane
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Overview
Description
2-(4-Methoxyphenyl)-1,3,2-dioxaborolane is an organic compound that features a boron atom within a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1,3,2-dioxaborolane typically involves the reaction of 4-methoxyphenylboronic acid with ethylene glycol under acidic conditions. The reaction proceeds through the formation of a boronate ester intermediate, which then cyclizes to form the dioxaborolane ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenolic derivatives.
Reduction: Reduction reactions can convert the boron-containing ring into different boron-hydride species.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include phenolic compounds, boron-hydride species, and various substituted phenyl derivatives .
Scientific Research Applications
2-(4-Methoxyphenyl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: It is used in the development of new materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which 2-(4-Methoxyphenyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with hydroxyl and amino groups, making it useful in enzyme inhibition and as a molecular probe. The pathways involved include the formation of boronate esters and the stabilization of transition states in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylboronic acid
- 2-(4-Methoxyphenyl)ethanol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
2-(4-Methoxyphenyl)-1,3,2-dioxaborolane is unique due to its dioxaborolane ring structure, which imparts distinct reactivity compared to other boronic acids and phenyl derivatives. This unique structure allows for specific interactions with biological molecules and makes it a valuable tool in both synthetic and medicinal chemistry .
Properties
CAS No. |
69519-11-5 |
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Molecular Formula |
C9H11BO3 |
Molecular Weight |
177.99 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C9H11BO3/c1-11-9-4-2-8(3-5-9)10-12-6-7-13-10/h2-5H,6-7H2,1H3 |
InChI Key |
QMGSYRCNFHDASZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCO1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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